5-氨基-1-(1,3-噻唑-2-基)-1H-吡唑-4-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate” is a compound that belongs to the class of heterocyclic compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This plays a significant role in drug–target protein interaction .Chemical Reactions Analysis

While specific chemical reactions involving “ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate” are not detailed in the available resources, related compounds have been used in various reactions . For example, acylation of the amino group of oxadiazoles with some acid chlorides has been reported .科学研究应用

合成与化学反应

吡唑并吡啶的选择性合成: 5-氨基-3-氧代-1,2-二氢-1H-吡唑-1-甲酸乙酯用于选择性合成 3-氧代-1,2-二氢-吡唑并[3,4-b]吡啶-1-甲酸乙酯。这些化合物是生产 1-未取代类似物的中间体,展示了氨基吡唑乙酯衍生物在杂环化学中的多功能性 (Lebedˈ 等人,2012)。

生长素活性与酰胺的合成: 对 3-(4-甲氧基苯基)-1H-吡唑-5-甲酸乙酯的合成及其进一步加工成吡唑羧酸的研究展示了该化合物在创建具有生物活性的分子中的作用。尽管合成化合物的生长素活性不高,但该研究强调了该化学物质在开发具有潜在农业应用的新化合物中的效用 (Yue 等人,2010)。

生物活性

抗菌剂和抗癌剂: 由 4-氨基-3-(4-氯苯基)-吡唑-5-甲酸乙酯合成的新型吡唑衍生物已显示出有希望的抗菌和抗癌活性。一些化合物表现出的抗癌活性高于参考药物阿霉素,突出了氨基吡唑乙酯衍生物在治疗应用中的潜力 (Hafez 等人,2016)。

作用机制

Target of Action

Compounds containing the thiazole ring, such as this one, have been known to exhibit a wide range of biological activities . The specific targets can vary greatly depending on the substituents on the thiazole ring .

Mode of Action

It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the interaction with its targets .

Biochemical Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化分析

Biochemical Properties

The biochemical properties of ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate are largely determined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been found that certain thiazole derivatives can exhibit significant anti-cancer activities, potentially through interactions with key amino acid residues

Cellular Effects

In terms of cellular effects, ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate may influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, some thiazole derivatives have been shown to exhibit cytotoxic effects on multiple human cancer cell lines

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

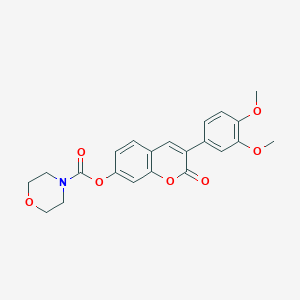

IUPAC Name |

ethyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-2-15-8(14)6-5-12-13(7(6)10)9-11-3-4-16-9/h3-5H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXGBNCZFZQRSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC=CS2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2975580.png)

![(5Z)-2-{[(2,6-dichlorophenyl)methoxy]amino}-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2975581.png)

![5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2975582.png)

![(E)-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethylidene][(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2975586.png)

![3-(2-methoxyphenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2975587.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2975594.png)